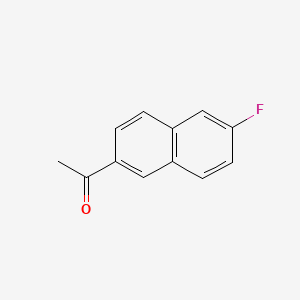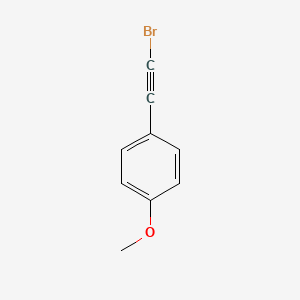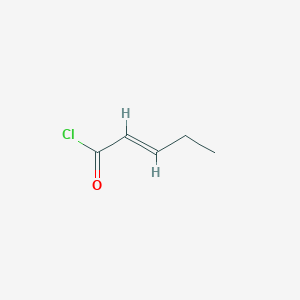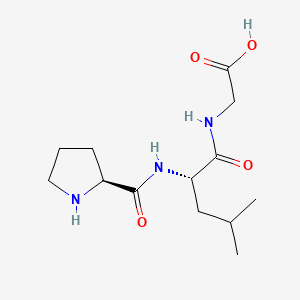
脯氨酰-亮氨酰-甘氨酸
描述
Prolyl-leucyl-glycine is a tripeptide derived from three amino acids . It is also known as Melanostatin or Melanocyte-inhibiting factor (MIF-1), an endogenous peptide fragment derived from the cleavage of the hormone oxytocin . It has a molecular formula of C13H23N3O4 and a molecular weight of 285.34 .
Synthesis Analysis
The synthesis of Prolyl-leucyl-glycine could involve enzymes like Procollagen-proline dioxygenase, also known as prolyl hydroxylase . These enzymes catalyze the incorporation of oxygen into organic substrates through a mechanism that requires alpha-Ketoglutaric acid, Fe 2+, and ascorbate .Molecular Structure Analysis
Prolyl-leucyl-glycine contains a total of 43 bonds, including 20 non-H bonds, 3 multiple bonds, 7 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 carboxylic acid (aliphatic), 2 secondary amide (aliphatic), 1 secondary amine (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis
Prolyl-leucyl-glycine could be involved in various chemical reactions. For instance, Procollagen-proline dioxygenase catalyzes the reaction: L-proline + alpha-ketoglutaric acid + O2 → (2S, 4R)-4-hydroxyproline + succinate + CO2 . The replacement of the glycyl residue in the asparagine-containing peptide with a bulky leucyl or prolyl residue results in a 33-50-fold decrease in the rate of degradation .Physical and Chemical Properties Analysis
Prolyl-leucyl-glycine has a molecular formula of C13H23N3O4 and a molecular weight of 285.34 .科学研究应用
左旋多巴作用的增强
脯氨酰-亮氨酰-甘氨酰胺(PLG)显示出对左旋多巴作用的显着增强,特别是在运动表现和智力功能方面。在对静脉注射 PLG 的研究中观察到这一点,它增强了口服左旋多巴 (Barbeau, 1975) 的影响。
抗帕金森活性
PLG 显示出一些抗帕金森活性,如帕金森病患者的研究所示。当与左旋多巴一起使用时,PLG 可以减少药物引起的运动障碍,表明在帕金森病中具有潜在的治疗应用 (Kastin & Barbeau, 1972)。
在植物抗逆性中的作用
虽然与 PLG 没有直接关系,但对植物中甘氨酸甜菜碱和脯氨酸的研究揭示了类似化合物在抗逆性中的作用。这些化合物在干旱和极端温度等胁迫条件下有助于酶和膜的完整性 (Ashraf & Foolad, 2007)。
与阿片受体的相互作用
研究已经调查了脯氨酰-亮氨酰-甘氨酸与脑阿片受体的相互作用。研究结果表明,PLG 不与这些受体相互作用,正如各种测试中结合亲和力没有改变所证明的那样 (Bhargava, Pandev, & Matwyshyn, 1983)。
肠粘膜中的吸收和转运
对来自二肽的氨基酸残基的肠道转运的研究,包括甘氨酰-L-脯氨酸和脯氨酰-甘氨酸,有助于了解胃肠道中类似化合物的吸收和代谢途径 (Guandalini & Rubino, 1982; Rubino, Field, & Shwachman, 1971)。
对牛胆碱中枢和外周作用的影响
PLG 已被证明拮抗牛胆碱的中枢和外周作用,牛胆碱是一种用于神经科学研究的化合物。这突出了肽在调节神经反应中的潜力 (Plotnikoff & Kastin, 1974)。
蛋白质折叠中的肽动力学
脯氨酸和甘氨酸残基的动力学通常存在于蛋白质环和转角中,在蛋白质折叠过程中至关重要。了解它们的行为有助于阐明蛋白质形成和稳定性的过程 (Krieger, Möglich, & Kiefhaber, 2005)。
糖尿病中对肠肽酶的影响
一项研究了糖尿病对肠肽酶的影响,包括水解脯氨酰-甘氨酸的肽酶,它提供了代谢疾病如何影响肽消化和吸收的见解 (Arvanitakis, Folscroft, & Stitt, 1978)。
作用机制
Prolyl-leucyl-glycine, as Melanocyte-inhibiting factor, produces multiple effects, both blocking the effects of opioid receptor activation, while at the same time acting as a positive allosteric modulator of the D2 and D4 dopamine receptor subtypes . It also inhibits the release of other neuropeptides such as alpha-MSH .
安全和危害
When handling Prolyl-leucyl-glycine, it’s important to avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
属性
IUPAC Name |
2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O4/c1-8(2)6-10(12(19)15-7-11(17)18)16-13(20)9-4-3-5-14-9/h8-10,14H,3-7H2,1-2H3,(H,15,19)(H,16,20)(H,17,18)/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGIMYRVJJEIIM-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50955293 | |
| Record name | N-(1-Hydroxy-2-{[hydroxy(pyrrolidin-2-yl)methylidene]amino}-4-methylpentylidene)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50955293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33676-42-5 | |
| Record name | Prolyl-leucyl-glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033676425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Hydroxy-2-{[hydroxy(pyrrolidin-2-yl)methylidene]amino}-4-methylpentylidene)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50955293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


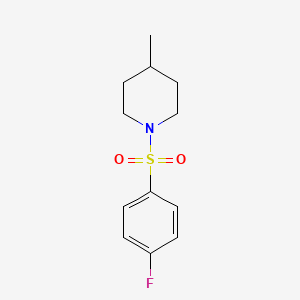
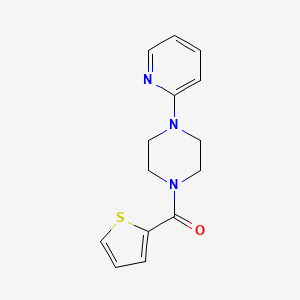
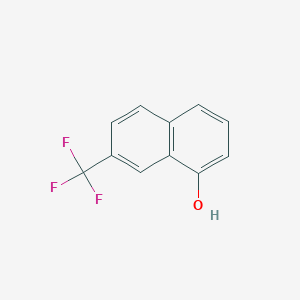
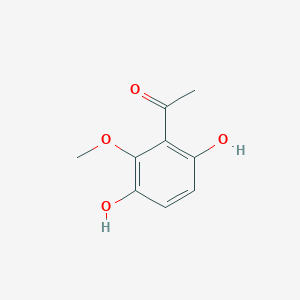

![5'-Amino-1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione](/img/structure/B3126649.png)
![4-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B3126652.png)
![4-[(Butylamino)methyl]phenol hydrochloride](/img/structure/B3126658.png)

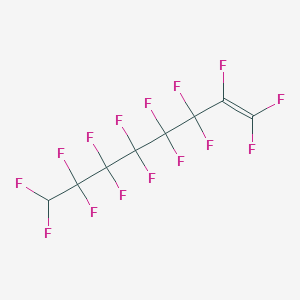
![3-[Hydroxy(diphenyl)methyl]-1-[2-hydroxy-3-[hydroxy(diphenyl)methyl]naphthalen-1-yl]naphthalen-2-ol](/img/structure/B3126681.png)
